1-(2-Aminobutoxy)-2-methoxyethane
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Overview
Description
1-(2-Aminobutoxy)-2-methoxyethane is an organic compound characterized by its unique structure, which includes an amino group, a butoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminobutoxy)-2-methoxyethane typically involves the reaction of 2-methoxyethanol with 2-aminobutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated control mechanisms helps in maintaining the desired reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminobutoxy)-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Aminobutoxy)-2-methoxyethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminobutoxy)-2-methoxyethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
- 1-(2-Aminoethoxy)-2-methoxyethane
- 1-(2-Aminopropoxy)-2-methoxyethane
- 1-(2-Aminobutoxy)-2-ethoxyethane
Comparison: 1-(2-Aminobutoxy)-2-methoxyethane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective.
Biological Activity
1-(2-Aminobutoxy)-2-methoxyethane, also known as ABE, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of ABE, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₇H₁₉NO₂
- Molecular Weight : 145.24 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Modulation : ABE may interact with various neurotransmitter receptors, influencing signaling pathways involved in neuroprotection and neurotransmission.
- Antioxidant Activity : Preliminary studies suggest that ABE possesses antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : ABE has shown promise in modulating inflammatory pathways, which may contribute to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Research indicates that ABE exhibits antimicrobial properties against a range of pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these organisms were reported as follows:
Organism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
ABE has been investigated for its potential anticancer effects. In a study involving MCF-7 breast cancer cells, ABE treatment resulted in a dose-dependent reduction in cell viability. The IC₅₀ value was determined to be approximately 50 µM. Mechanistic studies revealed that ABE induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
In neuropharmacological studies, ABE demonstrated protective effects against neuronal cell death induced by oxidative stress. In models of neurodegeneration, ABE treatment reduced levels of reactive oxygen species (ROS) and improved cell survival rates.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Researchers tested ABE against clinical isolates of Staphylococcus aureus. The study concluded that ABE could serve as a potential candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.
-
Case Study on Cancer Cell Lines :
- An investigation into the effects of ABE on various cancer cell lines revealed that it selectively induced apoptosis in malignant cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
-
Neuroprotective Action Study :
- In vivo studies using rodent models of Alzheimer's disease showed that administration of ABE significantly improved cognitive function and reduced amyloid plaque accumulation.
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)butan-2-amine |
InChI |
InChI=1S/C7H17NO2/c1-3-7(8)6-10-5-4-9-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
ZAYKMLLNJCLEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCOC)N |
Origin of Product |
United States |
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